molecular formula C15H32NO7P B3044027 1-Heptanoyl-sn-glycero-3-phosphocholine CAS No. 160118-49-0

1-Heptanoyl-sn-glycero-3-phosphocholine

Cat. No.: B3044027
CAS No.: 160118-49-0
M. Wt: 369.39 g/mol
InChI Key: RGIOGDXWJBHLCU-CQSZACIVSA-N
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Description

1-Heptanoyl-sn-glycero-3-phosphocholine is a bioactive lipid molecule belonging to the lysophosphatidylcholine family. It is a naturally occurring compound found in blood plasma, vascular tissue, and lipoproteins. This compound plays a significant role in various biological processes, including inflammation and cellular signaling .

Mechanism of Action

Target of Action

1-Heptanoyl-sn-glycero-3-phosphocholine, a type of glycerophosphocholine, primarily targets the neurotransmitter acetylcholine (ACh) and the major membrane constituent phosphatidylcholine (PC) . It is an essential precursor of these compounds, playing a crucial role in their synthesis .

Mode of Action

This compound interacts with its targets by rapidly delivering choline to the brain across the blood-brain barrier . It serves as a biosynthetic precursor of the acetylcholine neurotransmitter . The enzymes that convert choline to ACh and PC’s precursor phosphocholine are poorly saturated with their choline substrate, so increases in plasma choline can enhance the formation of ACh and phosphocholine .

Biochemical Pathways

The compound is involved in the Kennedy pathway , which is responsible for the synthesis of PC . This pathway begins with the phosphorylation of choline by the enzyme choline kinase. The formed phosphocholine is subsequently activated by a phosphate cytidylyltransferase that generates CDP-choline. Finally, the enzyme choline phosphotransferase transfers the choline group of CDP-choline to diacylglycerol (DAG), leading to the formation of PC .

Pharmacokinetics

It is known that sn-glycero-3-phosphocholine, a similar compound, rapidly delivers choline to the brain across the blood-brain barrier . This suggests that this compound may have similar properties, potentially impacting its bioavailability.

Result of Action

The action of this compound results in the formation of ACh and PC . This leads to an increase in the levels of synaptic membrane within the brain . It also enhances the formation of ACh and phosphocholine, and the release of ACh .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound preserves the native conformation and activity of solubilized proteins over a large range of concentrations . This suggests that the compound’s action, efficacy, and stability may be influenced by the concentration of the compound and other substances in its environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Heptanoyl-sn-glycero-3-phosphocholine can be synthesized through the acylation of sn-glycero-3-phosphocholine with heptanoic acid. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond between the glycerol backbone and the heptanoic acid .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar acylation reactions. The process is optimized for high yield and purity, often involving purification steps such as chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Heptanoyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Heptanoyl-sn-glycero-3-phosphocholine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison: 1-Heptanoyl-sn-glycero-3-phosphocholine is unique due to its specific acyl chain length and position on the glycerol backbone. This structural specificity influences its biological activity and interactions with cellular membranes. Compared to similar compounds, it has distinct proinflammatory properties and is involved in unique signaling pathways .

Properties

IUPAC Name

[(2R)-3-heptanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H32NO7P/c1-5-6-7-8-9-15(18)21-12-14(17)13-23-24(19,20)22-11-10-16(2,3)4/h14,17H,5-13H2,1-4H3/t14-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGIOGDXWJBHLCU-CQSZACIVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H32NO7P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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